2-Isopropyl-4-methoxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-propan-2-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)11-6-10(13-3)5-4-9(11)7-12/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVBYJPOCRTSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Methodologies for 2 Isopropyl 4 Methoxybenzaldehyde and Its Isomers
Classical Approaches in Aromatic Aldehyde Synthesis Applied to 2-Isopropyl-4-methoxybenzaldehyde
Traditional methods for synthesizing aromatic aldehydes provide a foundational framework for producing this compound. These techniques typically involve the formylation of a substituted aromatic precursor, or the oxidation or reduction of a related functional group.
Formylation Reactions of Substituted Aromatics
Formylation reactions, which introduce a formyl group (-CHO) onto an aromatic ring, are a direct route to aromatic aldehydes. wikipedia.org For the synthesis of this compound, the starting material would typically be 3-isopropylanisole. The methoxy (B1213986) group is an activating group, directing electrophilic substitution to the ortho and para positions. The presence of the isopropyl group at the 3-position sterically hinders one ortho position, favoring formylation at the 6-position (which becomes the 2-position in the final product) and the 4-position.
Several named reactions are applicable here:
Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate electron-rich aromatic rings. wikipedia.orgnumberanalytics.com The reaction proceeds via an electrophilic aromatic substitution where the Vilsmeier reagent is attacked by the aromatic ring. youtube.com The resulting iminium ion is then hydrolyzed to yield the aldehyde. wikipedia.orgjk-sci.com This method is well-suited for activated systems like anisoles. wikipedia.orgyoutube.com The reaction conditions are generally mild, and common solvents include dichloromethane (B109758) (DCM), DMF, or excess POCl3. youtube.com
Gattermann Reaction: This method involves the formylation of aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst like aluminum chloride (AlCl3). wikipedia.orgslideshare.net A safer modification of this reaction uses zinc cyanide (Zn(CN)2) in place of HCN. wikipedia.org The Gattermann reaction is effective for phenols and their ethers. wikipedia.org
Gattermann-Koch Reaction: A variation of the Gattermann reaction, this process uses carbon monoxide (CO) and HCl under pressure with a catalyst system of aluminum chloride and cuprous chloride. wikipedia.orggoogle.com However, it is generally not applicable to phenol (B47542) or phenol ether substrates, making it less suitable for the direct synthesis of this compound from 3-isopropylanisole. wikipedia.org
Duff Reaction: This reaction uses hexamethylenetetramine in the presence of an acid (like trifluoroacetic acid) to formylate phenols, which are highly activated substrates. wikipedia.orggoogle.com The reaction proceeds via ortho-formylation.
The choice of formylation method can influence the regioselectivity and yield of the desired isomer.
| Reaction | Reagents | Substrate Suitability | Key Features |
|---|---|---|---|
| Vilsmeier-Haack | DMF, POCl3 | Electron-rich aromatics, including anisoles wikipedia.org | Mild conditions, good for activated rings numberanalytics.comyoutube.com |
| Gattermann | HCN, HCl, AlCl3 (or Zn(CN)2) | Phenols and their ethers wikipedia.org | Uses highly toxic HCN, but can be modified wikipedia.org |
| Gattermann-Koch | CO, HCl, AlCl3/CuCl | Not suitable for phenols or their ethers wikipedia.org | Uses gaseous CO under pressure wikipedia.org |
| Duff | Hexamethylenetetramine, acid | Primarily for phenols wikipedia.org | Ortho-formylation is favored google.com |
Oxidation of Corresponding Benzyl (B1604629) Alcohols and Derivativization
An alternative classical route involves the oxidation of the corresponding benzyl alcohol, (2-isopropyl-4-methoxyphenyl)methanol. This precursor can be synthesized through methods such as the Grignard reaction of a suitable benzaldehyde (B42025) with a methylmagnesium halide, followed by further functional group manipulations.
Once the benzyl alcohol is obtained, it can be oxidized to this compound using a variety of reagents. Mild oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid. Common methods include:
Chromium-based reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for the selective oxidation of primary alcohols to aldehydes. Chromyl chloride (CrO2Cl2) in what is known as the Etard reaction is another possibility for the oxidation of a methyl group on a substituted toluene (B28343) to an aldehyde. ncert.nic.in
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, followed by the addition of a hindered base like triethylamine. It is a very mild and efficient method for converting primary alcohols to aldehydes.
Dess-Martin Periodinane (DMP): This is another mild and selective reagent for the oxidation of primary alcohols to aldehydes.
Reduction of Corresponding Benzoic Acids or Nitriles
The reduction of a corresponding benzoic acid derivative or a benzonitrile (B105546) offers another synthetic pathway.
From Benzoic Acids: 2-Isopropyl-4-methoxybenzoic acid can be converted to the aldehyde. A common method involves first converting the carboxylic acid to an acid chloride using a reagent like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acid chloride can then be reduced to the aldehyde via the Rosenmund reduction , which employs catalytic hydrogenation over a poisoned catalyst (palladium on barium sulfate). ncert.nic.ingoogle.com Alternatively, the benzoic acid can be converted to a Weinreb amide, which can then be reduced to the aldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H). acs.org
From Nitriles: 2-Isopropyl-4-methoxybenzonitrile can be reduced to the aldehyde. The Stephen reaction involves the reduction of the nitrile to an imine using stannous chloride and hydrochloric acid, followed by hydrolysis to the aldehyde. ncert.nic.in A more modern and common method is the use of DIBAL-H to selectively reduce the nitrile to the imine, which is then hydrolyzed to the aldehyde upon aqueous workup.
Modern and Sustainable Synthetic Pathways for this compound
Contemporary synthetic chemistry emphasizes the development of more efficient and environmentally friendly methods. These often involve catalytic processes that offer high atom economy and reduce waste.
Catalytic Syntheses of this compound Derivatives
Catalytic methods are at the forefront of modern organic synthesis, providing powerful tools for the construction of complex molecules like this compound.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and efficiency. For the synthesis of this compound and its derivatives, these methods can be pivotal in constructing the substituted aromatic core or in introducing the key functional groups.
C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille couplings, are workhorse reactions for forming carbon-carbon bonds. In the context of synthesizing the precursor to this compound, a Suzuki coupling could be envisioned between an appropriately substituted aryl boronic acid (or ester) and an aryl halide. For instance, coupling 4-methoxy-2-bromobenzaldehyde with isopropylboronic acid or coupling 2-formyl-5-methoxyphenylboronic acid with an isopropyl halide under palladium catalysis could be viable routes. These reactions often utilize phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to tune the reactivity and stability of the palladium catalyst. acs.org
C-O Bond Formation: The methoxy group can be introduced via a palladium- or copper-catalyzed C-O cross-coupling reaction, such as the Buchwald-Hartwig amination adapted for etherification. rsc.org This would typically involve reacting a halo-substituted isopropylbenzaldehyde with methanol (B129727) in the presence of a suitable catalyst and base. This approach allows for the late-stage introduction of the methoxy group, which can be advantageous in a multi-step synthesis.
These modern catalytic methods offer a high degree of control and flexibility, enabling the efficient and selective synthesis of complex aromatic aldehydes like this compound.
| Bond Formation | Reaction Type | Catalyst System | Potential Application in Synthesis |
|---|---|---|---|
| C-C | Suzuki Coupling | Palladium with phosphine or NHC ligands | Coupling an aryl halide with an isopropylboronic acid derivative |
| C-C | Heck Coupling | Palladium with phosphine ligands | Reacting an aryl halide with propene |
| C-O | Buchwald-Hartwig Etherification | Palladium or Copper with specific ligands | Late-stage methoxylation of a halo-substituted benzaldehyde |
Heterogeneous Catalysis for Selective Transformations
Heterogeneous catalysis offers a promising avenue for the selective synthesis of aromatic aldehydes. These catalysts, being in a different phase from the reactants, are easily separated from the reaction mixture, allowing for reuse and continuous processing.
The vapor phase partial oxidation of p-methoxytoluene to p-methoxybenzaldehyde has been investigated using various supported vanadium oxide catalysts. researchgate.net Among these, a V2O5/Ga2O3-TiO2 catalyst demonstrated high activity and selectivity at temperatures between 623-748 K. researchgate.net Similarly, a 14% V2O5/CaO–MgO catalyst showed good conversion and product selectivity for the same reaction at 673 K. researchgate.net The acid-base properties of these catalysts, which can be determined by ammonia (B1221849) and carbon dioxide uptake, are crucial for their catalytic performance. researchgate.net
Zeolite-based catalysts have also been explored for the selective oxidation of styrene (B11656) to benzaldehyde, a reaction that shares mechanistic similarities with the oxidation of substituted toluenes. mdpi.com For instance, Co-ZSM-11 and ZSM-5 catalysts have been used with tert-butyl hydroperoxide (TBHP) as the oxidant. mdpi.com Metal-Organic Frameworks (MOFs) like Mn-MIL-100 have shown excellent styrene conversion (89%) and benzaldehyde selectivity (85%) and can be recycled multiple times without significant loss of activity. mdpi.com
Furthermore, the oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde (B44291) has been achieved using Ce-oxo clusters as photocatalysts. osti.gov The introduction of certain transition metals, such as copper and iron, into these clusters can enhance reactivity and improve selectivity towards the aldehyde. osti.gov
Chemo- and Regioselective Functionalization Strategies
Achieving chemo- and regioselectivity is a critical challenge in the synthesis of substituted aromatic compounds. This involves directing the reaction to a specific functional group and a particular position on the aromatic ring.
In the context of indole (B1671886) functionalization, an organocatalytic method has been developed for the chemo- and regioselective C6-functionalization of 2,3-disubstituted indoles using ortho-hydroxybenzyl alcohols. nih.gov This reaction produces diarylindol-6-ylmethanes in high yields and is highly atom-economical. nih.gov
Protein engineering of enzymes like unspecific peroxygenases (UPOs) has emerged as a powerful tool for selective oxyfunctionalization. nih.gov By modifying the enzyme's active site, it is possible to control the chemo- and regioselectivity of the hydroxylation of aromatic and benzylic carbons. nih.gov For example, specific variants of MthUPO have been engineered to favor the formation of desired products in the oxidation of substituted naphthalenes. nih.gov
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds. A preparation method for 4-hydroxy-2-methoxybenzaldehyde (B14303) utilizes this reaction to introduce an aldehyde group onto 3-acetoxyanisole. google.com This process demonstrates regioselectivity, with the formyl group being directed to the position ortho to the methoxy group. google.com
Green Chemistry Principles in the Production of this compound
The application of green chemistry principles is essential for developing sustainable and environmentally friendly synthetic processes. These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. sigmaaldrich.commsu.edu
Key principles relevant to the synthesis of this compound include:
Prevention: It is better to prevent waste than to treat it after it has been created. sigmaaldrich.commsu.edu This can be achieved by designing syntheses with high atom economy.
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.commsu.edu
Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should use and generate substances that possess little or no toxicity. sigmaaldrich.commsu.edu
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. sigmaaldrich.commsu.edu Water is often an ideal solvent in this regard.
Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can often be recycled. sigmaaldrich.commsu.edu
An example of applying these principles is the use of heterogeneous catalysts, which can be easily recovered and reused, minimizing waste. mdpi.com Another approach is the use of biocatalysts, such as engineered enzymes, which operate under mild conditions and can exhibit high selectivity, reducing the formation of byproducts. nih.gov The use of alternative energy sources, like microwave irradiation or ultrasound, can also contribute to greener syntheses by reducing reaction times and energy consumption. mun.ca
Total Synthesis Strategies Involving this compound as a Key Precursor
While specific total syntheses directly starting from this compound are not extensively detailed in the provided context, the synthesis of its isomers and related structures highlights its potential as a key building block. For instance, 4-hydroxy-2-methoxybenzaldehyde is a known intermediate in the synthesis of various medicinal compounds. google.comresearchgate.net
The synthesis of [3-¹³C]-2,3-dihydroxy-4-methoxybenzaldehyde, an isotopically labeled analogue, demonstrates a multi-step sequence that could be adapted for the synthesis of other complex molecules. whiterose.ac.uk This synthesis involves steps like formylation, Baeyer-Villiger oxidation, and selective demethylation to construct the desired substituted benzaldehyde. whiterose.ac.uk
The synthesis of p-isopropylbenzaldehyde from isopropylbenzene involves a three-step process of chloromethylation, hydrolysis, and oxidation, showcasing a pathway to an isomeric structure. patsnap.com
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of a desired product. This involves systematically studying the effects of various parameters such as temperature, catalyst loading, solvent, and reaction time.
In the synthesis of chromeno[2,3-d]pyrimidinetriones, the amount of the scandium(III) triflate catalyst and the reaction temperature were optimized. researchgate.net It was found that a 5 mol% catalyst loading at 100°C under solvent-free conditions gave the highest product yield of 98%. researchgate.net
For the catalytic synthesis of 2-methyl-4-methoxydiphenylamine, the reaction conditions were optimized by studying the reactant molar ratios, solvent, temperature, and catalyst amount. osti.gov The optimal conditions were found to be a 1:2 molar ratio of 2-methyl-4-methoxyaniline to 3-methyl-4-nitroanisole (B181090) in the presence of cyclohexanone, using 5 wt% Pd/C catalyst at 160°C. osti.gov
The selective oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde using Ce-oxo cluster photocatalysts was also optimized. osti.gov The reaction conditions, including the choice of catalyst and the use of a base, were found to influence the reaction's efficiency and selectivity. osti.gov
The following table summarizes the optimization of reaction conditions for the synthesis of a chromeno[2,3-d]pyrimidinetrione derivative, illustrating the impact of catalyst loading and temperature on the product yield.
| Entry | Catalyst (mol%) | Temperature (°C) | Yield (%) |
| 14 | 10 | 100 | 78 |
| 15 | 5 | 100 | 98 |
| 16 | 3 | 100 | 29 |
| - | 5 | 80 | - |
| - | 5 | 90 | - |
| - | 5 | 110 | - |
| - | 5 | 120 | - |
| Data derived from a study on the synthesis of chromeno[2,3-d]pyrimidinetriones. researchgate.net |
Reactivity and Mechanistic Investigations of 2 Isopropyl 4 Methoxybenzaldehyde
Aldehyde Functional Group Reactivity
The reactivity of 2-isopropyl-4-methoxybenzaldehyde is primarily dictated by its aldehyde functional group. The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.org The presence of the electron-donating methoxy (B1213986) group at the para-position increases the electron density of the benzene (B151609) ring, which can influence the reactivity of the aldehyde. Conversely, the bulky isopropyl group at the ortho-position can introduce steric hindrance, potentially affecting the approach of reactants.
Nucleophilic Addition Reactions of the Carbonyl Center
Nucleophilic addition is a characteristic reaction of aldehydes and ketones. pressbooks.pub A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate can then be protonated to yield an alcohol or undergo further reactions depending on the nature of the nucleophile and the reaction conditions.
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. azom.com It involves the reaction of an enolate ion with a carbonyl compound. In the context of this compound, it can act as the electrophilic partner in a crossed or mixed aldol condensation. Since this compound lacks α-hydrogens, it cannot form an enolate itself and therefore cannot undergo self-condensation. khanacademy.org It can, however, react with another aldehyde or ketone that possesses α-hydrogens in the presence of a base or acid catalyst. magritek.comyoutube.com
For instance, in a base-catalyzed crossed aldol condensation, a base would deprotonate an enolizable aldehyde or ketone to form a nucleophilic enolate. This enolate would then attack the carbonyl carbon of this compound. The resulting alkoxide intermediate, upon protonation, would yield a β-hydroxy aldehyde or ketone. This product can then undergo dehydration, often promoted by heat or changes in catalyst concentration, to form an α,β-unsaturated carbonyl compound. magritek.com The reaction between 4-methoxybenzaldehyde (B44291) (p-anisaldehyde) and acetone (B3395972) or propanal serves as a well-documented example of this type of transformation. azom.comresearchgate.net
The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are powerful methods for the synthesis of alkenes from carbonyl compounds. wikipedia.orglibretexts.org Both reactions involve the reaction of a phosphorus-stabilized carbanion with an aldehyde or ketone.
The Wittig reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert aldehydes and ketones into alkenes. wikipedia.orglibretexts.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then decomposes to the alkene and a phosphine (B1218219) oxide. libretexts.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.com These carbanions are generally more nucleophilic than the corresponding Wittig reagents and often lead to the stereoselective formation of (E)-alkenes. wikipedia.org The HWE reaction begins with the deprotonation of a phosphonate ester to generate the phosphonate carbanion. This carbanion then undergoes nucleophilic addition to the aldehyde, in this case, this compound. The resulting intermediate eliminates a dialkyl phosphate (B84403) salt to furnish the alkene. wikipedia.org The HWE reaction is advantageous as the phosphate byproducts are water-soluble and easily removed. alfa-chemistry.com A notable application is the olefination of p-anisaldehyde to form an α,β-unsaturated ester, a key step in the synthesis of 2-amino-1-(4-methoxyphenyl)-propane. mdma.ch
| Reaction | Reagent | Product | Key Features |
| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CHR) | Alkene | Forms C=C bond; byproduct is triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.org |
| Horner-Wadsworth-Emmons Olefination | Phosphonate Carbanion (e.g., (RO)₂P(O)CH⁻R') | Alkene | Typically gives (E)-alkenes; water-soluble phosphate byproduct. wikipedia.orgalfa-chemistry.com |
This compound readily reacts with hydrazine (B178648) (H₂NNH₂) and its derivatives to form hydrazones. libretexts.org This reaction is a type of imine formation and proceeds via nucleophilic addition of the hydrazine to the carbonyl group, followed by dehydration. libretexts.org The formation of hydrazones can be slow at neutral pH but can be accelerated by catalysts. acs.org The resulting hydrazones can be stable compounds or can serve as intermediates in further transformations, such as the Wolff-Kishner reduction, which converts the carbonyl group to a methylene (B1212753) group. libretexts.org
Similarly, the reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime. The reaction of various methoxybenzaldehyde derivatives to form oximes has been documented. nih.gov The formation of hydrazones and oximes is a common method for the characterization and derivatization of aldehydes and ketones. nih.gov
Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to the carbonyl group of aldehydes. libretexts.org The reaction of this compound with such a reagent would proceed via nucleophilic attack on the carbonyl carbon to form a magnesium or lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. libretexts.orgyoutube.com For example, the reaction of 4-methoxybenzaldehyde with isopropyl magnesium bromide produces 1-(4-methoxyphenyl)-2-methylpropan-1-ol. chegg.comchegg.com
Organolithium reagents are generally more reactive than Grignard reagents. wikipedia.orgyoutube.com Both types of reagents are strong bases and require anhydrous conditions for the reaction to proceed successfully. libretexts.orgsigmaaldrich.com
| Reagent Type | General Formula | Intermediate | Final Product (after workup) |
| Grignard Reagent | R-MgX | Magnesium Alkoxide | Secondary Alcohol |
| Organolithium Reagent | R-Li | Lithium Alkoxide | Secondary Alcohol |
Oxidation Pathways and Mechanisms
Aldehydes are readily oxidized to carboxylic acids. The oxidation of this compound would yield 2-isopropyl-4-methoxybenzoic acid. Various oxidizing agents can be employed for this transformation. Common laboratory reagents include potassium permanganate (B83412) (KMnO₄) and chromic acid. However, due to the toxicity of chromium-based reagents, more environmentally benign alternatives are often preferred. quizlet.com
One such alternative is the use of hypervalent iodine reagents. beilstein-journals.org For instance, 2-iodoxybenzoic acid (IBX) is a mild and selective oxidizing agent for converting alcohols to aldehydes and ketones. The oxidation of substituted benzyl (B1604629) alcohols to the corresponding benzaldehydes has been reported, and it is plausible that similar conditions could oxidize an aldehyde to a carboxylic acid. researchgate.net Another approach involves the use of sodium hypochlorite (B82951) (NaOCl), often in the presence of a phase-transfer catalyst, which can selectively oxidize primary aromatic alcohols to aldehydes. quizlet.com The oxidation of 4-methoxybenzyl alcohol to 4-methoxybenzaldehyde is a known transformation. quizlet.comnih.gov Further oxidation of the aldehyde to the carboxylic acid can also be achieved under appropriate conditions.
Reduction Pathways and Mechanisms
The aldehyde functional group of this compound is susceptible to reduction to the corresponding primary alcohol, (2-isopropyl-4-methoxyphenyl)methanol. This transformation can be achieved through various reduction pathways, each with its own distinct mechanism.
One of the most notable methods for the reduction of aldehydes and ketones is the Meerwein-Ponndorf-Verley (MPV) reduction . wikipedia.org This reaction employs an aluminum alkoxide, typically aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol, usually isopropanol (B130326). wikipedia.orgmychemblog.com The mechanism involves a highly chemoselective hydride transfer from the isopropanol to the aldehyde via a six-membered cyclic transition state, coordinated to the aluminum center. mychemblog.comorganic-chemistry.org The equilibrium of this reversible reaction is driven towards the product by using an excess of the sacrificial alcohol and by distilling off the acetone byproduct. organic-chemistry.org The MPV reduction is valued for its mild conditions and use of an inexpensive, environmentally friendly metal catalyst. wikipedia.org
Another significant reduction method is catalytic hydrogenation . This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). youtube.com The reaction is believed to occur on the surface of the metal catalyst, where hydrogen is adsorbed. The aldehyde then coordinates to the surface, and hydrogen atoms are added across the carbonyl double bond. youtube.com This method typically results in the syn-addition of two hydrogen atoms. youtube.com
Hydride reagents are also commonly used for the reduction of aldehydes. While strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective, milder reagents such as sodium borohydride (B1222165) (NaBH₄) are often preferred for their greater selectivity and safer handling, especially when other reducible functional groups might be present. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate.
| Reduction Method | Reagents | Key Mechanistic Feature | Product |
| Meerwein-Ponndorf-Verley (MPV) Reduction | Al(OiPr)₃, Isopropanol | Catalytic hydride transfer via a cyclic transition state. wikipedia.orgmychemblog.com | (2-isopropyl-4-methoxyphenyl)methanol |
| Catalytic Hydrogenation | H₂, Metal Catalyst (Pd, Pt, or Ni) | Addition of H₂ across the C=O bond on a metal surface. youtube.com | (2-isopropyl-4-methoxyphenyl)methanol |
| Hydride Reduction | NaBH₄ or LiAlH₄, followed by workup | Nucleophilic addition of a hydride ion to the carbonyl carbon. | (2-isopropyl-4-methoxyphenyl)methanol |
Multi-Component Reaction (MCR) Implementations
Multi-component reactions (MCRs), which involve the reaction of three or more starting materials in a single step to form a product that incorporates atoms from all reactants, are highly efficient in generating molecular complexity. sciepub.comnih.gov this compound, as an aldehyde, is a key component in several important MCRs.
The Passerini reaction is a three-component reaction involving an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgwalisongo.ac.id This reaction is one of the oldest known isocyanide-based MCRs and is often conducted in aprotic solvents, although aqueous conditions have also been successfully employed. wikipedia.orgwalisongo.ac.id The mechanism is thought to proceed through a concerted pathway involving a trimolecular reaction, especially at high concentrations in aprotic solvents. wikipedia.orgnih.gov
The Ugi reaction is a four-component reaction that brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.org This reaction is highly valued in combinatorial chemistry for the rapid synthesis of diverse, peptide-like molecules. organic-chemistry.orgrsc.org The reaction is exothermic and typically completes quickly. wikipedia.org The proposed mechanism initiates with the formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. This is followed by nucleophilic attack of the isocyanide and subsequent intramolecular rearrangement to yield the final stable bis-amide product. wikipedia.org
In these MCRs, this compound would serve as the aldehyde component, contributing its carbonyl group and substituted aromatic scaffold to the final complex molecule.
| Multi-Component Reaction | Reactants | Product Type |
| Passerini Reaction | This compound, a carboxylic acid, an isocyanide | α-Acyloxy amide wikipedia.orgorganic-chemistry.org |
| Ugi Reaction | This compound, an amine, a carboxylic acid, an isocyanide | Bis-amide wikipedia.orgorganic-chemistry.org |
Aromatic Ring Reactivity
The reactivity of the benzene ring in this compound is significantly influenced by the three substituents attached to it: the isopropyl group, the methoxy group, and the aldehyde (formyl) group.
Electrophilic Aromatic Substitution (EAS) Patterns
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are governed by the electronic properties of the substituents already present.
The methoxy group (-OCH₃) is a strong activating group and an ortho, para-director. libretexts.org Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density to the ring through resonance, which stabilizes the carbocation intermediate (arenium ion) formed during the reaction. libretexts.orgyoutube.com
The isopropyl group (-CH(CH₃)₂) is a weak activating group and also an ortho, para-director. It donates electron density primarily through an inductive effect.
The aldehyde group (-CHO) is a deactivating group and a meta-director. It withdraws electron density from the ring through both inductive and resonance effects, which destabilizes the arenium ion intermediate. lkouniv.ac.in
In this compound, the powerful activating and ortho, para-directing effect of the methoxy group at position 4, and the weaker activating ortho, para-directing effect of the isopropyl group at position 2, dominate over the deactivating, meta-directing effect of the aldehyde group at position 1. The methoxy group directs incoming electrophiles to its ortho positions (C3 and C5). The isopropyl group directs to its ortho position (C3 and C6, though C6 is sterically hindered) and its para position (C5). The aldehyde group directs to its meta positions (C3 and C5). The synergistic directing effects of all three groups strongly favor substitution at the C3 and C5 positions. Given that the methoxy group is a more powerful activator than the isopropyl group, substitution is most likely to occur at position C5 , which is ortho to the methoxy group and para to the isopropyl group. libretexts.org Substitution at C3 is also possible but likely to be a minor product due to being ortho to the less activating isopropyl group. Position C6 is sterically hindered by the bulky adjacent isopropyl group.
| Substituent | Position | Electronic Effect | Directing Influence |
| Aldehyde (-CHO) | C1 | Deactivating (Resonance & Inductive) | meta (to C3, C5) |
| Isopropyl (-CH(CH₃)₂) | C2 | Activating (Inductive) | ortho, para (to C3, C5, C6) |
| Methoxy (-OCH₃) | C4 | Strongly Activating (Resonance) | ortho, para (to C3, C5) |
Nucleophilic Aromatic Substitution (NAS) Patterns
Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. chadsprep.com This reaction is uncommon for simple aryl halides and requires the presence of strong electron-withdrawing groups, such as nitro groups, at positions ortho and/or para to a good leaving group (e.g., a halide). libretexts.orglibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org
This compound is not expected to undergo nucleophilic aromatic substitution under typical conditions. The ring is substituted with electron-donating groups (methoxy and isopropyl), which destabilize the anionic intermediate required for the NAS mechanism. libretexts.org Furthermore, the compound lacks a suitable leaving group in an activated position. For NAS to occur, the molecule would need to be chemically modified, for instance, by introducing a nitro group and a halide at appropriate positions on the ring.
Influence of Substituents on Reaction Kinetics and Thermodynamics
The substituents on the aromatic ring of this compound exert a profound influence on the kinetics and thermodynamics of its reactions, primarily through their electronic effects.
Electronic Effects of the Methoxy Group
The methoxy group (-OCH₃) exhibits a dual electronic effect. stackexchange.com Due to the high electronegativity of the oxygen atom, it has an electron-withdrawing inductive effect (-I), which pulls electron density away from the aromatic ring through the sigma bond. stackexchange.com
However, this is counteracted by a much stronger electron-donating resonance effect (+R or +M). The lone pairs on the oxygen atom can be delocalized into the pi system of the aromatic ring. stackexchange.comlibretexts.org This resonance effect increases the electron density at the ortho and para positions. stackexchange.com
| Effect | Description | Impact on Aromatic Ring |
| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to oxygen's electronegativity. stackexchange.com | Deactivating |
| Resonance Effect (+R) | Donation of lone pair electron density into the pi system of the ring. stackexchange.comlibretexts.org | Strongly Activating |
| Overall Effect | The resonance effect dominates the inductive effect. libretexts.org | Activating, ortho, para-directing |
Steric Effects of the Isopropyl Group
The isopropyl group, consisting of a central carbon atom bonded to two methyl groups and a hydrogen atom, is notably larger than a simple methyl or ethyl group. Its spatial bulk, when positioned ortho to a reactive site like an aldehyde group, can significantly hinder the approach of reactants. This phenomenon, known as steric hindrance, plays a crucial role in the reactivity and mechanistic pathways of this compound.
The steric influence of the isopropyl group can be manifested in several ways, including its effect on the conformation of the molecule and its impact on the transition states of reactions. The rotation of the C-C bond between the isopropyl group and the benzene ring, as well as the rotation of the C-C bond between the formyl group and the ring, can be restricted. This restriction can lead to preferred conformations where the bulky groups are oriented to minimize steric strain.
In a broader context, the steric hindrance imparted by a bulky group like isopropyl can be significant enough to create a barrier to bond rotation, which can sometimes result in the observation of distinct rotational isomers (rotamers) at lower temperatures. For instance, in complex molecules with significant steric repulsion between bulky groups, restricted C-N bond rotation has been observed, leading to the formation of pseudo-E/Z stereoisomers. researchgate.net While not directly observed for this compound in the available literature, this principle highlights the potential for the isopropyl group to influence the molecule's conformational dynamics.
The thermodynamic cost of forcing an isopropyl group into an axial position on a cyclohexane (B81311) ring, a classic example of quantifying steric bulk, has been calculated to be approximately -2.10 kcal/mole for the change in Gibbs free energy (∆F°) when moving from an axial to a more stable equatorial position. This value underscores the significant energy penalty associated with placing the isopropyl group in a sterically crowded environment.
Detailed research findings on the specific impact of the isopropyl group's steric effects on the reactions of this compound are not extensively documented in publicly available literature. However, based on general principles of organic chemistry, it is anticipated that the steric hindrance would be a dominant factor in its reactions. For example, in nucleophilic addition reactions to the carbonyl group, the approach of the nucleophile would be impeded from the side bearing the isopropyl group. This would likely lead to a preference for attack from the less hindered face of the aldehyde.
Similarly, in reactions involving the ortho position, such as electrophilic aromatic substitution, the isopropyl group would be expected to direct incoming electrophiles away from the sterically congested positions.
To provide a clearer, albeit generalized, illustration of the steric parameters associated with the isopropyl group, the following table summarizes key data derived from conformational analysis studies of related systems.
| Parameter | Value | Description |
| A-value (Isopropyl) | ~2.1 kcal/mol | An empirical measure of the steric bulk of a substituent, representing the energy difference between the axial and equatorial conformations in a monosubstituted cyclohexane. |
| van der Waals radius (CH₃ group) | ~2.0 Å | The approximate radius of the methyl groups that constitute part of the isopropyl substituent, contributing to its overall size. |
Derivatization and Advanced Chemical Transformations of 2 Isopropyl 4 Methoxybenzaldehyde
Synthesis of Chalcone (B49325) and Pyrazole (B372694) Derivatives from 2-Isopropyl-4-methoxybenzaldehyde
The synthesis of chalcones and pyrazoles from this compound represents a significant area of research, leveraging the reactivity of the aldehyde functional group.
Chalcone Synthesis:
Chalcones are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone. nih.govnih.gov In the context of this compound, it would react with an appropriate acetophenone (B1666503) derivative in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in a suitable solvent such as ethanol (B145695). nih.govresearchgate.net The reaction proceeds by the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone characteristic of the chalcone framework. The specific conditions, such as temperature and reaction time, can be optimized to maximize the yield. nih.govresearchgate.net For instance, some syntheses are carried out at room temperature for extended periods, while others may utilize ultrasound irradiation to accelerate the reaction. nih.gov
Table 1: Illustrative Chalcone Synthesis Parameters
| Aldehyde | Ketone | Catalyst | Solvent | Reaction Conditions |
|---|
Pyrazole Synthesis:
Pyrazoles, five-membered heterocyclic compounds with two adjacent nitrogen atoms, can be synthesized from chalcone precursors. mdpi.com The typical method involves the cyclocondensation reaction of a chalcone with a hydrazine (B178648) derivative, such as hydrazine hydrate (B1144303) or phenylhydrazine. mdpi.comresearchgate.net The reaction is often carried out in a solvent like ethanol or acetic acid, sometimes with the aid of a catalyst. The α,β-unsaturated system of the chalcone undergoes a Michael addition by the hydrazine, followed by intramolecular cyclization and dehydration to form the pyrazole ring. researchgate.net The substitution pattern of the resulting pyrazole is determined by the specific chalcone and hydrazine used.
Table 2: General Pyrazole Synthesis from Chalcones
| Chalcone Precursor | Hydrazine Derivative | Solvent | Conditions |
|---|---|---|---|
| Derived from this compound | Hydrazine Hydrate | Ethanol | Reflux |
Formation of Imine, Oxime, and Hydrazone Derivatives
The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form imines (Schiff bases), oximes, and hydrazones.
Imine Formation:
Imines are formed by the reaction of this compound with a primary amine in an acid-catalyzed reversible reaction. masterorganicchemistry.comlumenlearning.com The reaction is typically carried out in a solvent that allows for the removal of water, which drives the equilibrium towards the product. The pH of the reaction medium is a critical parameter; it should be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination but not so acidic as to protonate the amine nucleophile, rendering it unreactive. lumenlearning.com Solvent- and catalyst-free methods, often involving reduced pressure to remove water, have also been developed for imine synthesis. scirp.orgscirp.org
Oxime Formation:
The reaction of this compound with hydroxylamine (B1172632) (NH₂OH) yields an oxime. byjus.comwikipedia.org This condensation reaction is also typically acid-catalyzed and results in the formation of a C=N-OH functional group. byjus.comnih.gov The reaction can be performed under various conditions, including refluxing in an alcoholic solution with a base like pyridine (B92270) or using greener, solvent-free methods with catalysts like bismuth(III) oxide. nih.gov
Hydrazone Formation:
Hydrazones are prepared by the condensation of this compound with hydrazine (H₂NNH₂) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). libretexts.orgrsc.org This reaction is a reliable method for derivatizing aldehydes and ketones. libretexts.orgchempap.org The reaction is often carried out in a suitable solvent like ethanol. bohrium.com The resulting hydrazones can be stable, crystalline compounds. chempap.org
Table 3: Synthesis of Imine, Oxime, and Hydrazone Derivatives
| Derivative | Reagent | General Conditions |
|---|---|---|
| Imine | Primary Amine (R-NH₂) | Acid catalysis, removal of water masterorganicchemistry.comlumenlearning.com |
| Oxime | Hydroxylamine (NH₂OH) | Weakly acidic medium byjus.comwikipedia.org |
Cyclization and Heterocycle Synthesis Strategies
Beyond the synthesis of pyrazoles, the chalcones derived from this compound can be utilized as precursors for a variety of other heterocyclic systems. The α,β-unsaturated ketone moiety is a key pharmacophore that allows for various cyclization reactions. For example, reaction with reagents like guanidine (B92328) or thiourea (B124793) can lead to the formation of pyrimidine (B1678525) and thiopyrimidine derivatives, respectively.
Furthermore, multicomponent reactions offer a powerful strategy for the one-pot synthesis of complex heterocyclic structures. nih.gov For instance, a four-component reaction involving an aldehyde, a β-ketoester (like ethyl acetoacetate), malononitrile, and a hydrazine derivative can lead to the formation of highly substituted pyranopyrazole systems. nih.gov In such a reaction, this compound would serve as the aldehyde component, contributing its structural features to the final heterocyclic product.
Incorporation into Polymeric and Supramolecular Architectures
The functional groups present in this compound and its derivatives allow for their incorporation into larger molecular assemblies such as polymers and supramolecular structures.
Polymeric Architectures:
The aldehyde functionality can be used in polymerization reactions. For instance, it can undergo condensation polymerization with suitable co-monomers containing active methylene (B1212753) groups or amine functionalities. Derivatives of this compound, such as those containing vinyl or acrylic groups, could be synthesized and subsequently polymerized through free-radical or other polymerization mechanisms to yield polymers with the 2-isopropyl-4-methoxyphenyl moiety as a pendant group. These polymers could exhibit interesting properties based on the presence of this specific aromatic unit.
Supramolecular Architectures:
The potential for hydrogen bonding (in derivatives like oximes and hydrazones) and π-π stacking interactions of the aromatic ring makes this compound and its derivatives suitable building blocks for the construction of supramolecular assemblies. For example, the formation of hydrazones can introduce N-H and C=N groups that can participate in hydrogen bonding networks, leading to the formation of well-ordered crystalline structures or gels. The aromatic ring itself can engage in π-π stacking interactions, further directing the self-assembly process.
Computational and Theoretical Investigations of 2 Isopropyl 4 Methoxybenzaldehyde
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations are essential for determining the three-dimensional arrangement of atoms in 2-Isopropyl-4-methoxybenzaldehyde and its conformational possibilities.
Geometry optimization is a computational process used to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. ufms.brufba.br For this compound, this involves calculating the molecule's energy at various conformations to identify the lowest energy state. The conformational landscape is explored by systematically rotating the rotatable bonds, primarily the bond connecting the isopropyl group to the benzene (B151609) ring and the C-O bond of the methoxy (B1213986) group.
Once the optimized geometry is obtained, a detailed analysis of its structural parameters can be performed. This includes bond lengths, bond angles, and dihedral (torsional) angles. These calculated values are critical for defining the molecule's precise 3D structure.
Computational methods, such as DFT with basis sets like 6-311++G(d,p), can predict these parameters. mahendrapublications.com For instance, the C-C bond lengths within the benzene ring are expected to be intermediate between single and double bonds, while the C=O bond of the aldehyde group will be significantly shorter and stronger. The bond angles will reflect the hybridization of the atoms (e.g., ~120° for sp² hybridized carbons in the ring). These theoretical values are often compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. mahendrapublications.com Deviations between calculated and experimental values can often be explained by intermolecular interactions, such as hydrogen bonding in a crystal lattice, which are not present in the gas-phase calculations. mahendrapublications.com
| Parameter | Atom Pair/Triplet | Typical Calculated Value (Å or °) |
| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |
| C-C (aldehyde) | ~1.47 Å | |
| C=O (aldehyde) | ~1.22 Å | |
| C-O (methoxy) | ~1.36 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| C-C-H (aldehyde) | ~121° | |
| C-O-C (methoxy) | ~118° | |
| Dihedral Angle | C-C-C=O | ~180° (for planarity) |
Note: These values are representative and would be precisely determined for the lowest energy conformer in a specific computational study.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure dictates the chemical reactivity of this compound. Computational methods provide invaluable tools to analyze electron distribution and predict reaction sites.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. wpmucdn.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wpmucdn.com The energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a crucial parameter for determining molecular stability and reactivity. epstem.net A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. epstem.net For this compound, calculations would reveal the spatial distribution of these orbitals, indicating which parts of the molecule are most involved in electron donation and acceptance.
| Parameter | Description | Typical Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 eV |
Note: Values are illustrative and depend on the level of theory and basis set used.
The distribution of electron density in a molecule is rarely uniform. Calculating the partial charges on each atom (e.g., using Mulliken population analysis) helps to quantify this distribution. nrel.gov These charges indicate which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge landscape on the molecule's surface. epstem.net In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP map would likely show a strong negative potential around the carbonyl oxygen atom, making it a primary site for protonation or interaction with electrophiles. The aromatic ring and the methoxy group's oxygen would also exhibit negative potential, while the aldehyde proton and the protons on the isopropyl group would be in regions of positive potential.
Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)
Quantum chemical calculations can simulate various types of spectra for this compound, which is invaluable for interpreting experimental data and confirming the molecule's structure. mahendrapublications.com
Reaction Pathway Modeling and Transition State Analysis
Detailed computational studies on the reaction pathway modeling and transition state analysis of this compound are not extensively available in publicly accessible scientific literature. While theoretical calculations are a powerful tool for elucidating reaction mechanisms, predicting intermediates, and determining the energy barriers of chemical reactions, specific applications of these methods to this compound have not been prominently published.
For analogous aromatic aldehydes, computational methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to:
Map Potential Energy Surfaces: To identify the most energetically favorable routes for chemical transformations.
Locate Transition States: To understand the structure and energy of the highest-energy point along a reaction coordinate.
Calculate Activation Energies: To predict the feasibility and rate of a reaction.
Without dedicated studies on this compound, researchers must extrapolate from data on similar molecules, a practice that may not capture the unique electronic and steric influences of the isopropyl and methoxy groups on the benzaldehyde (B42025) core.
Solvent Effects and Environmental Impact on Theoretical Parameters
The influence of solvents on the conformational and electronic properties of molecules is a critical aspect of theoretical chemistry. For this compound, specific research detailing the impact of different solvent environments on its theoretical parameters is sparse. Generally, computational models like the Polarizable Continuum Model (PCM) are used to simulate solvent effects, providing insights into how a molecule's geometry, stability, and reactivity might change in various media.
Regarding its environmental impact, theoretical predictions can offer valuable information. For instance, the atmospheric fate of similar compounds, such as p-anisaldehyde (4-methoxybenzaldehyde), has been modeled. nih.gov These models predict that based on its vapor pressure, p-anisaldehyde is expected to exist primarily as a vapor in the atmosphere, where it is degraded by reaction with photochemically-produced hydroxyl radicals. nih.gov While this provides a framework for understanding potential environmental pathways, direct computational studies on the atmospheric chemistry, biodegradability, and ecotoxicity of this compound are needed for a precise assessment.
The following table provides predicted collision cross-section (CCS) values for different adducts of this compound, which can be useful in mass spectrometry-based environmental analysis. These values are computationally predicted. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 179.10666 | 136.7 |
| [M+Na]⁺ | 201.08860 | 145.2 |
| [M-H]⁻ | 177.09210 | 140.9 |
| [M+NH₄]⁺ | 196.13320 | 157.4 |
| [M+K]⁺ | 217.06254 | 143.9 |
| [M+H-H₂O]⁺ | 161.09664 | 131.3 |
| [M+HCOO]⁻ | 223.09758 | 160.4 |
| [M+CH₃COO]⁻ | 237.11323 | 183.7 |
| [M+Na-2H]⁻ | 199.07405 | 141.4 |
| [M]⁺ | 178.09883 | 139.8 |
| [M]⁻ | 178.09993 | 139.8 |
Data sourced from PubChem. uni.lu
Applications As a Chemical Intermediate in Advanced Synthetic Chemistry
Role as a Key Building Block for Complex Organic Molecules
2-Isopropyl-4-methoxybenzaldehyde, a substituted aromatic aldehyde, possesses a unique combination of functional groups—an aldehyde, an isopropyl group, and a methoxy (B1213986) group—that theoretically make it a versatile building block in organic synthesis. The aldehyde group can participate in a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations, to form more complex molecular architectures. The isopropyl and methoxy substituents on the benzene (B151609) ring influence the reactivity and regioselectivity of these reactions through steric and electronic effects.
Despite its potential, a comprehensive review of scientific literature and patent databases indicates that specific examples of this compound being used as a key building block for the synthesis of complex organic molecules are not widely reported. While a related compound, 2-isopropyl-4-methoxyphenol, is noted as an important intermediate for thyroxine analogs, its synthesis and properties are not extensively described, suggesting that related structures may be challenging to synthesize or have limited application. acs.org
Interactive Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C11H14O2 | uni.lu |
| Molecular Weight | 178.23 g/mol | uni.lu |
| IUPAC Name | This compound | uni.lu |
| SMILES | CC(C)C1=C(C=C)C(=C1)OC)C=O | uni.lu |
| InChIKey | AGVBYJPOCRTSCS-UHFFFAOYSA-N | uni.lu |
Precursor to Natural Product Analogues (excluding those with human clinical relevance)
There is currently no readily available scientific literature that documents the use of this compound as a direct precursor for the synthesis of natural product analogues.
Synthesis of Agrochemical Intermediates (excluding efficacy/toxicity)
A thorough search of existing literature and patent databases did not yield any specific instances of this compound being utilized in the synthesis of agrochemical intermediates.
Utilization in Polymer and Material Science as a Monomer or Cross-linking Agent
Currently, there is no published research to suggest that this compound is used as a monomer or cross-linking agent in polymer and material science.
Applications in Supramolecular Chemistry for Directed Assembly
The application of this compound in the field of supramolecular chemistry for the purpose of directed assembly has not been reported in the available scientific literature.
Role in Ligand Design for Catalysis (e.g., chiral auxiliaries, metal complex ligands)
While benzaldehyde (B42025) derivatives are commonly employed in the synthesis of ligands for catalysis, there is no specific information available that details the use of this compound in the design of chiral auxiliaries or as a ligand for metal complexes.
Development as a Chemical Probe for Fundamental Processes
There is no evidence in the current body of scientific literature to indicate that this compound has been developed or utilized as a chemical probe for the investigation of fundamental biological or chemical processes.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, offer fundamental insights into the chemical environment of individual atoms within 2-Isopropyl-4-methoxybenzaldehyde.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For a related compound, 4-methoxybenzaldehyde (B44291), the aldehyde proton appears as a singlet around 9.97 ppm. The aromatic protons show signals in the range of 6.9 to 7.8 ppm, and the methoxy (B1213986) protons resonate as a singlet around 3.89 ppm. rsc.org In this compound, the isopropyl group would introduce a septet for the methine proton and a doublet for the two methyl groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. In 4-methoxybenzaldehyde, the aldehydic carbon is observed around 190.9 ppm. rsc.org The carbon of the methoxy group appears at approximately 55.6 ppm. rsc.org The aromatic carbons resonate in the region of 114 to 165 ppm. rsc.orghmdb.ca For this compound, additional signals corresponding to the isopropyl group's methine and methyl carbons would be present.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.5 - 10.5 | 190 - 195 |
| Aromatic (Ar-H) | 6.5 - 8.0 | 110 - 165 |
| Methoxy (-OCH₃) | 3.8 - 4.0 | 55 - 60 |
| Isopropyl CH | 3.0 - 3.5 | 30 - 35 |
| Isopropyl CH₃ | 1.2 - 1.4 | 20 - 25 |
Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR techniques provide correlational information between different nuclei, which is crucial for unambiguously assigning the structure of complex molecules like this compound. wikipedia.orgslideshare.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgyoutube.com For this compound, COSY would show correlations between the aromatic protons on adjacent carbons and between the isopropyl methine proton and the isopropyl methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. wikipedia.orgcolumbia.edu This is invaluable for assigning the carbon signals based on their attached, and more easily assigned, proton signals. For instance, the signal for the aldehyde proton would correlate with the aldehyde carbon signal. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.comcolumbia.eduscience.gov HMBC is instrumental in establishing the connectivity of different fragments of the molecule. For example, it would show a correlation between the methoxy protons and the aromatic carbon to which the methoxy group is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and the spatial arrangement of substituents on the aromatic ring. For this compound, NOESY could show correlations between the protons of the isopropyl group and the adjacent aromatic proton.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netmdpi.com
The IR and Raman spectra of this compound would exhibit distinct peaks corresponding to the vibrations of its functional groups.
C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the IR spectrum, typically in the region of 1680-1700 cm⁻¹.
C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl and methoxy groups are found just below 3000 cm⁻¹.
C-O Stretch: The stretching vibration of the aryl-ether bond of the methoxy group would likely appear in the 1250-1000 cm⁻¹ region.
Aromatic C=C Bending: Bands in the 1600-1450 cm⁻¹ region are characteristic of the aromatic ring.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule. researchgate.netresearchgate.net
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretch | 1680 - 1700 |
| Aromatic C-H | Stretch | > 3000 |
| Aliphatic C-H | Stretch | < 3000 |
| Methoxy (C-O) | Stretch | 1250 - 1000 |
| Aromatic C=C | Bend | 1600 - 1450 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. nih.govnist.govnist.gov
For a related compound, 4-methoxybenzaldehyde, the mass spectrum shows a molecular ion peak [M]⁺ at m/z 136, corresponding to its molecular weight. massbank.euchegg.com Key fragment ions are observed at m/z 135 due to the loss of a hydrogen atom, and at m/z 108 from the loss of a carbonyl group (CO). chegg.com
In the mass spectrum of this compound, the molecular ion peak would be expected at m/z 178. The fragmentation pattern would likely involve the loss of the isopropyl group, the aldehyde group, and a methyl group from the methoxy substituent.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. researchgate.net For this compound (C₁₁H₁₄O₂), the calculated exact mass is 178.0994. HRMS analysis would confirm this exact mass, providing definitive evidence for the molecular formula and distinguishing it from other compounds with the same nominal mass.
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a powerful tool for elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).
The fragmentation of aromatic aldehydes is a well-understood process. miamioh.edu For an aromatic aldehyde, common fragmentation patterns include the loss of a hydrogen atom (M-1) and the loss of the entire aldehyde group (M-29), which are often diagnostic. miamioh.edu In the case of this compound, the molecular ion peak would be expected, although its intensity can vary. miamioh.edu
Key fragmentation pathways for this compound would likely involve:
Loss of a methyl group (CH₃): This would result from the cleavage of the isopropyl group, leading to a fragment ion with a corresponding decrease in mass.
Loss of the isopropyl group (C₃H₇): This would be a significant fragmentation pathway, given the relative stability of the resulting carbocation.
Loss of the methoxy group (OCH₃): Cleavage of the ether bond would lead to another characteristic fragment ion.
Loss of the formyl group (CHO): This is a common fragmentation for benzaldehydes. docbrown.info
Cleavage of the aromatic ring: The benzene (B151609) ring itself can undergo fragmentation, leading to smaller charged species. docbrown.info
Predicted collision cross-section values for various adducts of this compound provide further data for structural confirmation. uni.lu For instance, the predicted collision cross-section for the protonated molecule [M+H]⁺ is 136.7 Ų. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Values for Adducts of this compound
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the conjugated systems within the molecule.
For aromatic aldehydes like this compound, the UV-Vis spectrum is expected to show characteristic absorption bands. These bands arise from π → π* and n → π* electronic transitions. The benzene ring and the carbonyl group are the principal chromophores. The position and intensity of these absorption maxima can be influenced by the substituents on the benzene ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound itself is not found in the search results, a structure for a related compound, 2-isopropyl-4-methoxy-5-methylphenyl 4-methylbenzenesulfonate, has been determined. researchgate.net This demonstrates that a single-crystal X-ray diffraction study is feasible for derivatives of this compound. For a successful X-ray crystallographic analysis of this compound, a suitable single crystal of the compound would need to be grown. The resulting data would reveal the precise molecular geometry, including the planarity of the benzene ring and the orientation of the isopropyl, methoxy, and aldehyde substituents. It would also provide insights into the packing of the molecules in the crystal lattice and any significant intermolecular interactions, such as hydrogen bonding or π-π stacking.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence in various samples.
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for identification and mass spectral data for structural confirmation.
GC and GC-MS are well-suited for the analysis of this compound due to its likely volatility. A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to ramp up to ensure the elution of the compound in a reasonable time with good peak shape. For instance, a general GC method might start at 100°C and ramp up to 300°C. rsc.org
Table 2: Illustrative GC Parameters for Aromatic Aldehyde Analysis
High-performance liquid chromatography (HPLC) is another key technique for the analysis and purification of this compound. researchgate.netcolab.ws It is particularly useful for compounds that are not sufficiently volatile for GC or are thermally labile.
A reverse-phase HPLC method would likely be effective for this compound. sielc.com In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase. For this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water would be appropriate. sielc.com The detection is typically carried out using a UV detector set at a wavelength where the compound exhibits strong absorbance.
Table 3: Example HPLC Conditions for Benzaldehyde (B42025) Derivatives
Thin-layer chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. magritek.com
For monitoring a reaction that produces this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system. The positions of the starting materials, products, and any byproducts are visualized, often under UV light. The relative positions of the spots (Rf values) indicate the progress of the reaction. For substituted benzaldehydes, various solvent systems can be employed, and the choice depends on the polarity of the specific compounds being separated. rit.edu
Biomolecular Interactions and Fundamental Biological Probes Derived from 2 Isopropyl 4 Methoxybenzaldehyde
Enzymatic Inhibition Mechanisms of 2-Isopropyl-4-methoxybenzaldehyde and its Analogues
Studies on Aromatase Enzyme Inhibition
Aromatase, a cytochrome P450 enzyme, is responsible for the final and rate-limiting step in estrogen biosynthesis, converting androgens into estrogens. Its inhibition is a key strategy in the treatment of estrogen-dependent breast cancer. While direct studies on the aromatase inhibitory activity of this compound are not extensively documented in the reviewed literature, research on analogous compounds provides insight into potential mechanisms. For instance, steroidal aromatase inhibitors like 4-hydroxy-4-androstene-3,17-dione (4-OHA) and its derivative, 4-methoxy-4-androstene-3,17-dione (4-OMA), have been shown to competitively inhibit the aromatization of testosterone. nih.gov The methoxy (B1213986) derivative, 4-OMA, was found to be a more potent inhibitor than its hydroxy counterpart, with apparent Ki values of 1.12 µM and 3.28 µM, respectively. nih.gov This suggests that the methoxy group can play a significant role in the inhibitory action.
Structure-guided design of novel aromatase inhibitors has revealed that specific substitutions on the inhibitor's core structure can enhance potency. nih.gov For example, C6-substituted androsta-1,4-diene-3,17-dione (B159171) derivatives with 2-alkynyloxy side groups exhibit potent inhibition of purified placental aromatase, with some compounds demonstrating IC50 values in the nanomolar range and EC50 values for antiproliferation in a breast cancer cell line better than 1 nM. nih.gov X-ray crystallography of these inhibitors complexed with aromatase shows that the novel side groups extend into an access channel opening that is not occupied by the enzyme's natural substrate or other inhibitors like exemestane. nih.gov This highlights the importance of specific structural features in achieving high-affinity binding and potent inhibition.
Interaction with Cytochrome P450 Enzymes
Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs. nih.gov Drug interactions often arise from the inhibition or induction of these enzymes. When two drugs are metabolized by the same CYP isozyme, they can compete for the active site, leading to metabolic inhibition of the less potent drug and potentially causing increased serum levels and toxicity. nih.gov
The major CYP isozymes involved in drug metabolism in humans include CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4. nih.gov While specific data on the interaction of this compound with these enzymes is limited in the provided search results, the metabolism of structurally related benzaldehydes would likely involve this system. The specific isozymes involved and the nature of the interaction (i.e., substrate, inhibitor, or inducer) would determine the potential for drug-drug interactions. Genetic polymorphisms in CYP genes, particularly CYP2C19 and CYP2D6, can lead to significant inter-individual differences in drug metabolism, categorizing individuals as poor or extensive metabolizers. nih.gov
Molecular Mechanisms of Antimicrobial Activity of Related Benzaldehydes
Investigation of Cellular Target (e.g., Cell Membrane Integrity, Protein/Nucleic Acid Release)
Benzaldehyde (B42025) derivatives are recognized for their broad-spectrum antimicrobial properties. nih.gov A primary mechanism of action for hydroxybenzaldehydes, which are structurally analogous to phenolic compounds, involves interaction with the bacterial cell surface. nih.gov This interaction can lead to the disintegration of the cell membrane, resulting in the release of intracellular components and ultimately cell death. nih.gov Furthermore, these compounds can induce the coagulation of cytoplasmic constituents, which also contributes to the inhibition of cell growth or cell death. nih.gov
Studies on 2-hydroxy-4-methoxybenzaldehyde (B30951) have demonstrated its ability to damage the cell membranes of the fungus Fusarium graminearum. nih.gov This damage is characterized by an increase in membrane permeability. nih.gov The disruption of plasma membrane integrity is a common mechanism for many antimicrobial agents. For instance, the penta-EF-hand protein PEF1 in Neurospora crassa has been identified as a component of the cellular response to membrane injury caused by pore-forming compounds. nih.gov The delivery of nucleic acids and proteins into cells can also be facilitated by disrupting the cell membrane, a principle utilized by various nanocarrier systems. nih.gov
Biofilm Eradication Mechanisms at a Molecular Level
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which makes them highly resistant to conventional antibiotics. rsc.orgfrontiersin.orgnih.gov The eradication of established biofilms requires agents that can penetrate the EPS matrix and kill the embedded bacteria or detach them from the surface. elsevierpure.com
The mechanisms of biofilm eradication are distinct from those that inhibit planktonic bacterial growth. researchgate.net While direct studies on this compound are not available, related compounds and other antimicrobial agents offer insights. Antimicrobial peptides (AMPs), for example, can degrade established biofilms by either killing the embedded bacteria or causing the detachment of live cells. elsevierpure.com Some agents interfere with quorum sensing, the cell-to-cell communication system that regulates biofilm formation and maintenance. frontiersin.orgnih.gov Disrupting quorum sensing can inhibit biofilm development and maturation. frontiersin.org Other approaches involve the disruption of key components of the biofilm matrix, such as extracellular DNA, proteins, and exopolysaccharides. nih.gov For instance, some macromolecular agents can directly target and inhibit the formation of the biofilm matrix. rsc.org
Antioxidant Mechanisms of Action (Mechanistic Studies)
Phenolic compounds, including certain benzaldehydes, are known for their antioxidant properties. The antioxidant activity of these molecules is often attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl group to free radicals, thereby neutralizing them and terminating radical chain reactions.
2-Hydroxy-4-methoxybenzaldehyde, a compound structurally related to this compound, has demonstrated moderate antioxidant activity in various assays. nih.gov These assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay, the β-carotene bleaching assay, and the ferrozine-ferrous ions assay. nih.gov The main antioxidant component in the root extract of Decalepis hamiltonii was identified as 2-hydroxy-4-methoxybenzaldehyde, which was effective in both DPPH radical scavenging and β-carotene bleaching tests. nih.gov
The antioxidant mechanism of benzaldehyde and its derivatives can also involve the inhibition of enzymes that produce reactive oxygen species. For example, benzaldehyde has been shown to inhibit phenoloxidase (PO) activity. researchgate.net Furthermore, some multifunctional proteins, like DJ-1, can detoxify harmful aldehydes that are byproducts of lipid peroxidation and glycolysis, thus mitigating cellular damage. mdpi.com
Future Perspectives and Emerging Research Directions for 2 Isopropyl 4 Methoxybenzaldehyde
Development of Novel and Green Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and development of energy-efficient processes. rsc.org For a compound like 2-Isopropyl-4-methoxybenzaldehyde, this involves moving beyond traditional methods to embrace innovative and sustainable alternatives.
Future research will likely focus on methodologies that increase efficiency and minimize environmental impact. rsc.org Key areas of development include the use of microwave irradiation, which can accelerate reaction times and reduce energy consumption, and the application of supercritical fluids like CO2 as environmentally benign solvent replacements. nih.gov The use of biodegradable solvents and water-based reaction systems also represents a significant avenue for greener synthesis. nih.gov
A promising direction is the application of heterogeneous catalysis and novel catalytic systems. For instance, research on related methoxybenzaldehydes has shown that Zirconium and Hafnium polyhedral oligosilsesquioxane complexes can act as robust, reusable homogeneous catalysts. osti.gov These catalysts facilitate the reductive etherification of aldehydes in isopropanol (B130326), which serves as both a "green" solvent and a reagent, showcasing a process with high atom economy. osti.gov Another approach involves the catalytic oxidation of corresponding benzyl-type alcohols using metal nanoparticles dispersed on bio-derived supports, such as chitin, to produce aldehydes cleanly and selectively. unive.it
Table 1: Overview of Green Synthetic Strategies
| Green Methodology | Principle | Potential Application for this compound |
|---|---|---|
| Catalysis | Use of reusable catalysts (e.g., metal complexes, enzymes) to lower activation energy and improve selectivity. osti.govunive.it | Synthesis from 2-isopropyl-4-methoxybenzyl alcohol using recyclable Mo-based catalysts. unive.it |
| Alternative Solvents | Replacement of hazardous organic solvents with greener alternatives like water, supercritical CO2, or ionic liquids. nih.govspectrochem.in | Performing key synthetic steps in supercritical CO2 to eliminate solvent waste. nih.gov |
| Energy Efficiency | Employing energy sources like microwave or ultrasound to reduce reaction times and energy consumption. nih.gov | Microwave-assisted synthesis to accelerate reaction rates and improve yields. nih.gov |
| Atom Economy | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. rsc.org | Tandem reactions where the aldehyde is formed and consumed in a one-pot sequence, avoiding isolation of intermediates. unive.it |
This table provides a summary of potential green chemistry approaches for the synthesis of this compound based on established principles.
Exploration of Untapped Reactivity Pathways and Catalytic Transformations
Beyond its synthesis, the reactivity of the aldehyde functional group and the substituted aromatic ring of this compound offers a rich landscape for chemical exploration. Future research is poised to uncover novel transformations and catalytic systems that can generate a diverse range of valuable derivatives.
One area of exploration is the catalytic reductive etherification cascade. Studies on 4-methoxybenzaldehyde (B44291) demonstrate that hafnium-based polyhedral oligosilsesquioxane complexes can selectively catalyze a Meerwein-Ponndorf-Verley (MPV) reduction followed by an etherification in a single process, converting the aldehyde to its corresponding isopropyl ether with high yields. osti.gov This type of tandem reaction, which combines multiple transformations in one pot, is highly efficient and represents a key direction for future synthetic chemistry. unive.it
Furthermore, the reactivity of the aldehyde in carbon-carbon bond-forming reactions remains a fertile ground for discovery. For example, research on the structurally similar para-isopropylbenzaldehyde has shown its utility in cross-aldol condensation reactions with other aldehydes to create more complex molecular structures. researchgate.net Applying similar solid base catalysts or exploring new catalytic systems could unlock novel pathways for this compound to participate in reactions like the Claisen-Schmidt condensation, leading to chalcone-like structures of potential pharmacological interest. researchgate.net The transformation of the aldehyde into other functional groups, such as amines via reductive amination, also presents an opportunity, especially within tandem catalytic sequences that enhance process intensification. unive.it
Integration into Advanced Material Technologies and Nanoscale Assemblies
The unique combination of an aromatic ring, a methoxy (B1213986) group, and an isopropyl substituent gives this compound properties that make it a candidate for integration into advanced materials. Its structural motifs can influence properties like solubility, stability, and intermolecular interactions, which are critical for material design. chemimpex.com
An emerging area of application is in the development of functional polymers and coatings. For instance, the related compound 2-hydroxy-4-methoxybenzaldehyde (B30951) has been shown to possess anti-biofilm properties against pathogens like Staphylococcus epidermidis. nih.gov This suggests that this compound or its derivatives could be incorporated into polymer matrices or grafted onto surfaces to create materials that resist microbial colonization, with potential applications in medical devices and marine coatings.
The compound can also serve as a versatile building block or intermediate for the synthesis of specialty chemicals and novel materials with tailored properties. chemimpex.comchemimpex.com Its aromatic structure is conducive to forming organized structures, such as self-assembling monolayers on nanoparticle surfaces or contributing to the architecture of liquid crystals. Future research could focus on synthesizing derivatives that can participate in polymerization or supramolecular assembly, leading to new materials with specific optical, electronic, or responsive properties.
Applications in Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry is revolutionizing chemical manufacturing, offering enhanced safety, efficiency, and scalability. researchgate.net this compound and its derivatives are well-suited for this technological shift.
Research on the closely related 4-isopropylbenzaldehyde (B89865) has demonstrated the successful use of a continuous flow reactor for its oxidation to cumic acid. researchgate.net This process utilizes a packed bed of a Pt/Al2O3 catalyst, highlighting how heterogeneous catalysis can be seamlessly integrated into flow systems for producing derivatives of this compound class. Flow chemistry avoids the challenges of handling large volumes of hazardous reagents and allows for precise control over reaction parameters like temperature and pressure, often leading to higher yields and purities. rsc.orgresearchgate.net
The advantages of flow chemistry extend to process intensification. Multi-step syntheses that would be cumbersome in batch mode can be streamlined into a continuous sequence. For this compound, this could mean its on-demand synthesis followed immediately by a subsequent transformation, such as a reduction or condensation reaction, all within a closed and automated system. This approach minimizes waste and manual handling, aligning with the goals of both green chemistry and modern manufacturing. rsc.org
Table 2: Comparison of Batch vs. Flow Synthesis for Benzaldehyde (B42025) Derivatives
| Feature | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Scalability | Difficult; often requires re-optimization of conditions. | Simple; achieved by running the system for a longer duration. researchgate.net |
| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer due to small reaction volumes and superior heat transfer. researchgate.net |
| Efficiency | Can have lower yields and require more complex purification. | Often results in higher yields, selectivity, and purity. rsc.org |
| Process Control | Less precise control over temperature, pressure, and mixing. | Precise control over all reaction parameters. researchgate.net |
This table illustrates the general advantages of applying continuous flow technology to the synthesis of compounds like this compound, based on findings for similar structures.
Predictive Modeling and Machine Learning in Compound Design and Synthesis
The future of chemical research will be heavily influenced by computational tools, including predictive modeling and machine learning (ML). These technologies can accelerate the discovery and optimization of synthetic routes and help in designing new molecules with desired properties, saving significant time and resources.
For this compound, predictive modeling can be applied in several ways. Physicochemical properties, such as solubility, lipophilicity (XlogP), and collision cross-section values, can be accurately estimated using computational models before a compound is even synthesized. uni.lu This allows researchers to prioritize candidates for specific applications, such as drug development or materials science, based on their predicted behavior.
Machine learning algorithms, trained on vast databases of chemical reactions, hold the potential to revolutionize its synthesis. These models can predict the outcome of a reaction under various conditions, suggest optimal catalysts, or even design entirely novel and more efficient synthetic pathways. For a target molecule like this compound, an ML model could analyze its structure and propose a multi-step synthesis that maximizes yield while minimizing cost and environmental impact. This data-driven approach moves chemical synthesis from a trial-and-error process to a more predictive and intelligent endeavor.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for 2-Isopropyl-4-methoxybenzaldehyde, and how can reaction conditions be optimized for higher yields?
- Methodology : A common route involves Friedel-Crafts alkylation or formylation of 4-methoxyisopropylbenzene derivatives. For example, using Vilsmeier-Haack formylation with POCl₃ and DMF under reflux in anhydrous dichloromethane . Optimization includes controlling temperature (e.g., 0–5°C for electrophilic substitution), solvent polarity, and stoichiometry of reagents. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .
- Data Analysis : Monitor reaction progress using TLC and characterize intermediates via H/C NMR to confirm regioselectivity.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral contradictions be resolved?
- Techniques :
- NMR : H NMR identifies aldehyde protons (δ 9.8–10.2 ppm) and isopropyl/methoxy groups (δ 1.2–1.4 ppm for CH₃; δ 3.8–4.0 ppm for OCH₃). C NMR confirms carbonyl (δ ~190 ppm) and aromatic carbons.
- IR : Strong C=O stretch (~1700 cm⁻¹) and O-CH₃ vibrations (~2850 cm⁻¹).
- Mass Spectrometry : ESI-MS or GC-MS for molecular ion (M⁺) and fragmentation patterns.
Q. What safety protocols are essential for handling this compound in laboratory settings?
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., reflux with POCl₃) .
- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste. Avoid water exposure to prevent exothermic reactions .
Advanced Research Questions
Q. How can computational chemistry (e.g., QSPR, DFT) predict the reactivity and physicochemical properties of this compound?
- Methods :
- DFT : Calculate electron density maps (e.g., HOMO/LUMO) to predict electrophilic sites for substitution. Software: Gaussian or ORCA with B3LYP/6-31G(d) basis set.
- QSPR : Correlate logP values with HPLC retention times to estimate hydrophobicity. Tools like CC-DPS integrate quantum chemistry and neural networks for property prediction .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Refinement : Use SHELXL for small-molecule refinement, especially for twinned crystals. Apply restraints for disordered isopropyl groups .
- Validation : Check R-factor convergence (<5%) and validate via Mercury’s Mogul geometry analysis. Cross-reference with Cambridge Structural Database entries .
Q. How can bioactivity studies for this compound be designed, considering structural analogs with known pharmacological profiles?
- Screening :
- Antimicrobial Assays : Broth microdilution (MIC/MBC) against S. aureus and E. coli, using 4-hydroxybenzaldehyde as a positive control .
- Enzyme Inhibition : Test aldehyde dehydrogenase inhibition via UV-Vis kinetics (NADH depletion at 340 nm) .
- SAR Analysis : Compare with 4-methoxybenzaldehyde derivatives to identify critical substituents (e.g., isopropyl’s steric effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
